molecular formula C30H22ClNO6S B14953262 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B14953262
M. Wt: 560.0 g/mol
InChI Key: RCCVGXXPTWBNRF-GDLZYMKVSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core, a sulfonamide group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate typically involves multiple steps, including the formation of the chromenone core, the introduction of the sulfonamide group, and the attachment of the phenylacetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromenone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate include other chromenone derivatives, sulfonamides, and phenylacetates. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)-2-phenylacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research purposes.

Properties

Molecular Formula

C30H22ClNO6S

Molecular Weight

560.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C30H22ClNO6S/c1-19-12-14-22(15-13-19)39(35,36)32-29(21-10-6-3-7-11-21)30(34)38-27-18-26-24(16-25(27)31)23(17-28(33)37-26)20-8-4-2-5-9-20/h2-18,29,32H,1H3/t29-/m1/s1

InChI Key

RCCVGXXPTWBNRF-GDLZYMKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

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